![molecular formula C14H16N4O3 B3071535 1-(2-(Cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011398-12-1](/img/structure/B3071535.png)
1-(2-(Cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a cyclopropylamino group, a carboxylic acid group, and a pyrazolo[3,4-b]pyridine moiety. These functional groups suggest that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups and a fused ring system. The pyrazolo[3,4-b]pyridine moiety is a bicyclic structure with nitrogen atoms in the ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the carboxylic acid group could participate in esterification or amide formation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a carboxylic acid group could result in acidic properties .Scientific Research Applications
Catalysis and Green Chemistry
Pyridinecarboxylic acids have been used as catalysts in various reactions. For instance:
- Green Synthesis : Pyridine-2-carboxylic acid (P2CA) has been employed as an efficient and green catalyst for the synthesis of pyrazolo[3,4-b]quinolinones . Investigate whether our compound exhibits similar catalytic properties.
Coordination Chemistry and Crystal Engineering
The compound’s carboxylic acid group can participate in coordination complexes and cocrystals:
Mechanism of Action
Future Directions
Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its physical and chemical properties in more detail, and investigating its biological activity and potential uses in medicine or other fields .
properties
IUPAC Name |
1-[2-(cyclopropylamino)-2-oxoethyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-7-5-10(14(20)21)12-8(2)17-18(13(12)15-7)6-11(19)16-9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,16,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKAQAWKSJPEGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC3CC3)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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